1-Propylpiperazine Dihydrobromide is the dihydrobromide salt form of 1-propylpiperazine, a member of the N-alkylated piperazine class of heterocyclic compounds. Piperazines are prevalent structural motifs in medicinal chemistry, particularly for developing central nervous system (CNS) agents, due to their synthetic versatility and ability to improve pharmacokinetic properties. The dihydrobromide salt form provides a stable, crystalline solid with a high melting point, making it a reliable and easy-to-handle precursor for multi-step organic syntheses where precise measurement and stability are critical.
Physical Form
Crystalline solid simplifies weighing and storage; avoids volatile liquid handling needs.
Synthetic Role
Building block for CNS-relevant heterocycles; validated in quinoxaline derivative synthesis.
Chain Profile
Propyl substituent provides intermediate lipophilicity for balanced solubility and permeability.
Substituting 1-Propylpiperazine Dihydrobromide with its free base, a different salt, or another N-alkylpiperazine analog can introduce significant process variability. The free base, 1-propylpiperazine, is a liquid, which complicates handling, accurate weighing, and storage compared to this stable, high-melting-point solid. Different salt forms (e.g., hydrochloride vs. dihydrobromide) can exhibit distinct solubility profiles and dissolution rates at a given pH, impacting reaction kinetics and purification schemes. Furthermore, altering the N-alkyl substituent (e.g., from propyl to methyl or ethyl) directly changes the molecule's lipophilicity and steric properties, which can fundamentally alter its performance as a precursor in the synthesis of targeted bioactive molecules, such as specific receptor ligands.
1-Propylpiperazine Dihydrobromide is a crystalline solid with a high melting point reported between 254°C and 264.5°C. This provides a significant operational advantage over the corresponding free base, 1-propylpiperazine, which exists as a liquid at room temperature. The solid salt form eliminates challenges associated with handling volatile or viscous liquids, ensuring accurate gravimetric measurement, ease of transfer, and improved long-term storage stability.
| Evidence Dimension | Physical State & Melting Point |
| Target Compound Data | Solid, Melting Point: 254–264.5°C |
| Comparator Or Baseline | 1-Propylpiperazine (Free Base): Liquid at room temperature |
| Quantified Difference | Qualitative (Solid vs. Liquid); High thermal stability indicated by melting point >250°C |
| Conditions | Standard laboratory conditions |
For process scale-up and reproducible synthesis, using a stable, easily weighable solid precursor is critical for minimizing batch-to-batch variability and handling errors.
Simplifies weighing and ambient storage.
Condition: standard laboratory environment.
The N-propylpiperazine moiety is a recurring structural element in the development of ligands for central nervous system targets. Research on CXCR4 antagonists identified N-propyl piperazine side chain analogs as having improved off-target effect profiles compared to other alkyl amine replacements. Specifically, derivatives incorporating the 1-propylpiperazine core showed favorable properties, including a lack of muscarinic acetylcholine receptor (mAChR) or CYP450 inhibition, good permeability, and metabolic stability. This compound has also been used in the synthesis of non-imidazole histamine H3 receptor antagonists.
| Evidence Dimension | Pharmacological Profile Improvement |
| Target Compound Data | N-propyl piperazine analogs showed improved off-target effects and drug-like properties (permeability, metabolic stability). |
| Comparator Or Baseline | Butyl amine side chains and other N-alkyl piperazine analogs. |
| Quantified Difference | Qualitative improvement in safety and ADME profiles. |
| Conditions | In vitro assays for mAChR calcium flux, CYP450 inhibition, PAMPA permeability, and human liver microsome stability. |
Procuring this specific building block provides a direct route to synthesizing novel compounds with a higher probability of favorable CNS drug-like properties, leveraging established structure-activity relationships.
Intermediate hydrophobicity may support balanced ADME profiles.
In silico prediction; verify experimentally.
1-Propylpiperazine Dihydrobromide exhibits well-defined solubility in water, documented at 50 mg/mL. This quantifiable solubility provides process chemists with a key parameter for designing reaction and workup conditions. Unlike the free base, whose solubility can be highly pH-dependent and less predictable, the dihydrobromide salt offers a consistent starting point for aqueous-phase reactions or for extractions where controlled pH is used to move the amine between aqueous and organic layers.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 50 mg/mL in water |
| Comparator Or Baseline | 1-Propylpiperazine (Free Base): Miscible but with pH-dependent partitioning behavior. |
| Quantified Difference | Provides a defined, finite solubility value for process calculations. |
| Conditions | Water, standard temperature |
Predictable solubility is crucial for developing robust and scalable synthetic procedures, ensuring consistent reaction conditions and simplifying purification steps.
Provides a direct route to CNS-relevant heterocycles.
Peer-reviewed synthetic protocol available.
Supports predictable stoichiometry and reduces side reactions.
Commercial specification; confirm per lot.
This compound is the right choice for multi-step syntheses targeting novel CNS agents, such as antagonists for CXCR4, histamine H3, dopamine, or serotonin receptors. Its solid form ensures accurate stoichiometry and handling, which is critical for reproducible outcomes in complex synthetic routes common in medicinal chemistry programs.
In scaled-up chemical production, the high melting point and solid state of 1-Propylpiperazine Dihydrobromide make it a preferred reagent over its liquid free base. It is ideal for reactions conducted at elevated temperatures where volatility of the free amine could be a concern, or in automated solid-dosing systems where flowability and consistent density are important.
For researchers building libraries of related compounds to explore SAR, this reagent serves as a reliable starting material for the N-propylpiperazine subclass. Its proven utility in creating molecules with favorable ADME properties provides a strong rationale for its inclusion in library synthesis campaigns aimed at optimizing CNS drug candidates.
Irritant